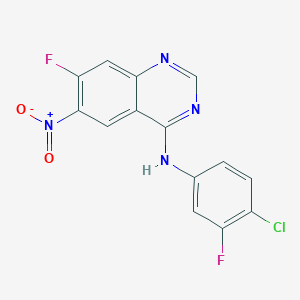
N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. Its unique structure, characterized by the presence of chloro, fluoro, and nitro groups, contributes to its biological activity and makes it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-fl
Actividad Biológica
N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H7ClF2N4O2 with a molecular weight of 336.68 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including inhibition of various kinases involved in cancer progression.
| Property | Value |
|---|---|
| Molecular Formula | C14H7ClF2N4O2 |
| Molecular Weight | 336.68 g/mol |
| CAS Number | 162012-67-1 |
| Purity | >95% (HPLC) |
Research indicates that compounds within the quinazoline family, including this compound, exhibit potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial for blocking cancer cell proliferation and survival.
Inhibitory Activity :
The compound has shown promising results in various studies:
- IC50 Values : The compound demonstrated IC50 values ranging from 5 nM to 28 nM against different cancer cell lines, indicating strong potency compared to standard EGFR inhibitors like gefitinib and lapatinib .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of electron-withdrawing groups (like chloro and fluoro) on the aniline ring enhances the anti-proliferative activity of quinazoline derivatives. Specifically:
- Chloro and Fluoro Substituents : These groups improve binding affinity to the EGFR active site, which is critical for their anticancer efficacy .
- Positioning : The substitution at the 4-position with a chloro group and at the 3-position with a fluoro group has been associated with increased biological activity .
Case Studies
- EGFR Inhibition : A study reported that modifications in the quinazoline structure significantly affected its binding affinity to EGFR. The compound demonstrated effective inhibition in cell lines with EGFR mutations, showcasing its potential as a targeted therapy for resistant cancer forms .
- Anticancer Activity : In vitro assays revealed that this compound exhibited cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's ability to induce apoptosis in these cells further underscores its therapeutic potential .
Propiedades
Fórmula molecular |
C14H7ClF2N4O2 |
|---|---|
Peso molecular |
336.68 g/mol |
Nombre IUPAC |
N-(4-chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-9-2-1-7(3-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) |
Clave InChI |
QXBNYJKEECMYRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















